molecular formula C23H18O4 B2746881 6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one CAS No. 380193-59-9

6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one

Cat. No.: B2746881
CAS No.: 380193-59-9
M. Wt: 358.393
InChI Key: LVHYFLNKKPTVQB-UHFFFAOYSA-N
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Description

6-Ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one is a chemical compound based on the chromen-4-one (also known as chromone) scaffold, a privileged structure in medicinal chemistry recognized for its versatile biological activities and its role as a useful template for designing novel therapeutic molecules . Chromone derivatives are widely investigated in drug discovery for their potential pharmacological applications, which include antioxidant, anti-inflammatory, antimicrobial, and anticancer activities . The specific substitution pattern on this compound, featuring a 7-hydroxy group and a 3-(4-phenylphenoxy) moiety, is characteristic of synthetic analogs created to explore structure-activity relationships, particularly mimicking the 2-phenoxychromone structure found in certain natural products with documented liver-protective effects . Researchers value this chromen-4-one derivative as a key intermediate for the synthesis and biological evaluation of more complex molecules. Its core structure is of significant interest for developing lead compounds in areas such as oncology, metabolic diseases, and inflammation . The chromone scaffold is known to interact with a variety of cellular targets, including enzymes and receptors, contributing to its wide-ranging biological profile . This product is intended for research purposes only to further such investigations, including in vitro pharmacological screening and as a building block in organic synthesis. WARNING: This product is for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

6-ethyl-7-hydroxy-3-(4-phenylphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O4/c1-2-15-12-19-21(13-20(15)24)26-14-22(23(19)25)27-18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14,24H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHYFLNKKPTVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC=C(C2=O)OC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs and their implications for physicochemical properties and bioactivity.

Table 1: Structural Comparison of Chromen-4-one Derivatives

Compound Name Substituents (Positions) Key Features Biological Relevance (Evidence ID)
6-Ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one 6-Ethyl, 7-OH, 3-(4-phenylphenoxy) High lipophilicity; bulky 3-substituent may influence receptor binding. N/A (Target compound)
Daidzein 7-OH, 3-(4-hydroxyphenyl) Natural isoflavone; antioxidant and estrogenic activity. Anti-BPH effects
6-Ethyl-3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one 6-Ethyl, 7-OH, 3-(4-fluorophenyl), 2-CF₃ Electronegative groups (F, CF₃) enhance metabolic stability. N/A (Structural analog)
Apigenin 5,7-OH, 2-(4-hydroxyphenyl) Antioxidant flavone; positional isomerism at C2 vs. C3 in target compound. Anti-inflammatory
6-Ethyl-3-(1-methylbenzimidazol-2-yl)-7-hydroxy-8-piperidinylmethyl-4H-chromen-4-one 6-Ethyl, 7-OH, 3-(benzimidazolyl), 8-piperidinylmethyl Heterocyclic 3-substituent enables π-π stacking or enzyme inhibition. N/A (Structural analog)
Genistein 5,7-OH, 3-(4-hydroxyphenyl) Tyrosine kinase inhibitor; hydroxylation at C5 enhances activity. Anticancer

Key Comparisons

Substituent Effects on Lipophilicity: The 6-ethyl group in the target compound increases lipophilicity compared to hydroxylated analogs like daidzein (logP ~1.5–2.0) or genistein. This may improve membrane permeability but reduce water solubility . The 3-(4-phenylphenoxy) group introduces steric bulk and aromaticity, contrasting with smaller substituents (e.g., 3-hydroxyphenyl in daidzein or 3-fluorophenyl in ). This could modulate interactions with hydrophobic binding pockets in enzymes or receptors .

Bioactivity Implications: Antioxidant Potential: The 7-OH group is conserved in many antioxidant flavones (e.g., apigenin, daidzein). However, the lack of a 5-OH (unlike genistein) may reduce radical scavenging efficacy . Receptor Binding: Bulky 3-substituents (e.g., 4-phenylphenoxy) may interfere with binding to estrogen receptors, which prefer smaller groups like 4-hydroxyphenyl in daidzein . Conversely, this substituent could enhance affinity for kinases or GPCRs with large hydrophobic pockets.

Metabolic Stability: Fluorinated derivatives () exhibit enhanced stability due to C-F bonds’ resistance to oxidation. The target compound lacks such groups, suggesting faster metabolic clearance . Heterocyclic 3-substituents (e.g., benzimidazolyl in ) may confer resistance to enzymatic degradation compared to phenoxy groups .

Biological Activity

6-Ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one is a synthetic compound belonging to the flavonoid class, specifically the chromone derivatives. Its molecular formula is C23H20O4, with a molecular weight of approximately 364.40 g/mol. This compound is characterized by its unique structural features, which include an ethyl group at the 6-position, a hydroxy group at the 7-position, and a phenoxy substituent at the 3-position. These modifications enhance its solubility and biological activity compared to other flavonoids.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules and pathways. Preliminary studies suggest that it may act as an inhibitor of Src kinase, a crucial regulator in several signaling pathways associated with cell growth and differentiation. By binding to the active site of Src kinase, this compound may prevent its interaction with substrates, thereby inhibiting its activity.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

  • Antioxidant Activity : The compound has demonstrated potent antioxidant properties, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : It has been shown to reduce inflammation markers in various experimental models.
  • Anticancer Potential : Initial findings suggest that this compound may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
7-HydroxyflavoneC15H10O5Strong antioxidant properties; lacks ethyl group
3-HydroxyflavoneC15H10O5Exhibits anti-inflammatory effects; similar structure
6-Ethyl-7-hydroxycoumarinC11H10O3Related coumarin derivative; used in anti-cancer research

The structural uniqueness of this compound enhances its lipophilicity and potential interactions with cellular targets, which may account for its diverse biological activities.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • In Vivo Studies : In animal models, administration of this compound resulted in significant reductions in tumor size and improved survival rates compared to control groups.
  • Cell Line Studies : In vitro experiments using cancer cell lines showed that this compound effectively inhibited cell growth and induced apoptosis at micromolar concentrations.
  • Mechanistic Insights : Further investigations are being conducted to elucidate the precise molecular mechanisms underlying its anticancer effects, including its role in modulating key signaling pathways involved in cell survival and apoptosis.

Q & A

Basic: What are the standard synthetic routes for preparing 6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one, and what critical parameters influence yield?

The synthesis typically involves multi-step organic reactions, such as:

  • Mannich reactions for introducing amine-containing substituents (e.g., ethanol, dimethylamine, and formaldehyde in refluxing ethanol) .
  • Aldol condensations to form the chromone backbone, followed by etherification to attach the 4-phenylphenoxy group at the C3 position. Key parameters include:
    • Solvent choice (e.g., DMF for nucleophilic substitutions) .
    • Temperature control during exothermic steps (e.g., <60°C to avoid side reactions).
    • Purification via column chromatography to isolate the target compound from structurally similar byproducts .

Basic: What spectroscopic and crystallographic methods are most reliable for structural characterization?

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substituent positions, with deuterated DMSO as the solvent for solubility and signal resolution .
  • X-ray Crystallography : Single-crystal analysis using SHELXL (for refinement) and ORTEP-III (for visualization) provides unambiguous confirmation of stereochemistry and bond lengths. For example, disordered solvent molecules in the lattice require careful refinement to avoid model bias .

Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or DNA topoisomerases). Discrepancies may arise from solvent effects or protein flexibility, necessitating molecular dynamics simulations to assess binding stability .
  • Experimental Validation : Re-evaluate assay conditions (e.g., pH, temperature) or test derivatives with modified substituents (e.g., replacing ethoxy with methoxy groups) to isolate structure-activity relationships .

Advanced: What strategies optimize reaction conditions for derivatizing the chromone core without degrading sensitive functional groups?

  • Protection-Deprotection : Temporarily protect the 7-hydroxy group with acetyl or tert-butyldimethylsilyl (TBS) groups during etherification at C3 .
  • Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction rates while minimizing hydrolysis of labile substituents .

Advanced: How do structural analogs of this compound compare in biological activity?

Compound NameSubstituentsBioactivityReference
7-Ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-oneEthoxy (C7), Methoxyphenoxy (C3)Antioxidant, moderate cytotoxicity
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-oneHydroxy (C3), Methoxyphenyl (C2, C7)Anticancer (IC50_{50} ~10 µM)
6-Fluoro-2-phenyl-4H-chromen-4-oneFluoro (C6), Phenyl (C2)Antibacterial (Gram-positive)

Key Insight : Electron-withdrawing groups (e.g., fluoro) enhance antibacterial activity, while bulky aryl ethers (e.g., 4-phenylphenoxy) improve lipid solubility for blood-brain barrier penetration .

Basic: What computational tools are recommended for predicting solubility and logP values?

  • ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate aqueous solubility and partition coefficients. Adjust parameters for chromone-specific intramolecular hydrogen bonding .
  • Experimental Calibration : Validate predictions via HPLC retention times or shake-flask assays in octanol/water systems .

Advanced: How can crystallographic data from SHELXL be used to resolve disorder in the phenylphenoxy group?

  • Disorder Modeling : Split the disordered moiety into two or more parts with occupancy refinement. Apply ISOR and DELU restraints to maintain reasonable thermal motion .
  • Validation Tools : Use PLATON to check for missed symmetry or twinning, especially if Rint_{\text{int}} exceeds 0.05 .

Advanced: What methodologies assess the compound’s potential as a kinase inhibitor?

  • Kinase Profiling : Screen against a panel of 50+ kinases using radioactive 32P^{32} \text{P}-ATP assays. Prioritize kinases with conserved hinge-region residues (e.g., EGFR, VEGFR2) .
  • Cellular Assays : Measure IC50_{50} in cancer cell lines (e.g., MCF-7, HeLa) with/without serum to account for protein-binding effects .

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